(1R,2R)-2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid
Description
The compound “(1R,2R)-2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid” features a cyclopropane core with a carboxylic acid group at the 1R,2R positions. The phenyl ring at position 2 is substituted at the 3-position with a tert-butoxycarbonylamino (Boc)-protected aminomethyl group. Cyclopropane derivatives are widely studied for their conformational rigidity and bioactivity, particularly in enzyme inhibition and drug design .
Properties
IUPAC Name |
(1R,2R)-2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-10-5-4-6-11(7-10)12-8-13(12)14(18)19/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKIZFIVHLWMDA-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)[C@@H]2C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R)-2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid is a complex organic compound characterized by its unique cyclopropane structure and specific stereochemistry. This compound has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a cyclopropane ring and a carboxylic acid functional group. The (1R,2R) configuration is crucial as it influences the compound's reactivity and interaction with biological targets.
Molecular Formula
- C : 16
- H : 21
- N : 1
- O : 4
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The cyclopropane ring enhances binding affinity due to its strain-induced reactivity, while the carboxylic acid group facilitates hydrogen bonding interactions with active sites on target molecules. This mechanism is pivotal in modulating various biological pathways.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of pharmacological activities:
- Antitumor Activity : Studies show that derivatives of cyclopropane carboxylic acids can inhibit the proliferation of cancer cell lines, such as U937 human myeloid leukemia cells. These compounds did not exhibit cytotoxic effects on normal cells, suggesting a selective action against cancerous cells .
- Anti-inflammatory Effects : The presence of the cyclopropane moiety has been linked to anti-inflammatory properties. Compounds exhibiting this structure often demonstrate reduced inflammatory responses in various models .
- Neuroprotective Potential : Some derivatives have shown promise in enhancing brain permeability and reducing off-target effects, making them candidates for neurological applications .
- Broad Pharmacological Profile : Similar compounds have been reported to possess anti-depressive, anti-arrhythmic, antifungal, and antibacterial activities .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological activity. The following table summarizes key structural components and their associated activities:
| Structural Feature | Biological Activity |
|---|---|
| Cyclopropane Ring | Enhanced binding affinity |
| Carboxylic Acid Group | Facilitates hydrogen bonding |
| (1R,2R) Configuration | Influences receptor binding |
Study 1: Synthesis and Evaluation
A study focused on synthesizing various cyclopropane derivatives revealed that compounds similar to this compound exhibited effective inhibition of U937 cell proliferation without cytotoxicity to normal cells .
Study 2: Mechanistic Insights
Another research effort explored the mechanistic aspects of cyclopropane derivatives in modulating inflammatory pathways. The findings indicated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural similarities with other cyclopropane-carboxylic acid derivatives, differing primarily in substituent groups and stereochemistry. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Cyclopropane-Carboxylic Acid Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Boc-Protected Groups: The Boc group in the target compound (vs. Electron-Withdrawing Groups: Chlorine () increases LogP (lipophilicity), favoring membrane permeability but reducing aqueous solubility . Heterocyclic Substituents: Pyrazole-methyl () enhances kinase binding via hydrogen bonding, a feature absent in the Boc-substituted target .
Stereochemical Influence :
- The 1R,2R configuration in the target and compounds ensures optimal spatial alignment for receptor binding, whereas 1S,2S derivatives (e.g., ) may exhibit divergent activity profiles .
Synthetic Yields :
- Compounds with bulky substituents (e.g., Boc in ) require specialized purification (e.g., flash chromatography) but achieve high yields (>85%), similar to the target compound’s expected synthesis .
Thermodynamic Stability :
- Cyclopropane rings with electron-donating groups (e.g., methoxy in ) exhibit higher thermal stability than those with electron-withdrawing groups (e.g., chlorine in ) .
Preparation Methods
Transition Metal-Catalyzed Carbene Transfer
The core cyclopropane structure is typically constructed via carbene addition to styrene derivatives. Patent WO2010055106A1 outlines a copper-catalyzed method where diazo compounds generate carbenes in situ for alkene cyclopropanation. For example, diazoacetates react with 3-vinylbenzylamine precursors under Cu(I) catalysis to form cyclopropanes with moderate diastereoselectivity (dr 3:1 to 5:1). Key parameters include:
- Catalyst : Cu(acac)₂ or CuO (1–5 mol%)
- Solvent : Toluene or dichloromethane
- Temperature : 0–25°C
- Yield : 60–75%
This method avoids expensive rhodium or palladium catalysts, aligning with industrial scalability goals. However, control over the (1R,2R) configuration remains challenging without chiral ligands.
Electrochemical Cyclopropanation
Recent advances in electrolysis enable diastereoselective cyclopropanation without transition metals. As reported by Kim et al. (2023), thianthrenium dielectrophiles, generated via anodic oxidation of thianthrene, react with methylene pronucleophiles (e.g., malonates) to form cyclopropanes with dr > 20:1. Applied to 3-vinylbenzyl substrates, this method achieves:
- Diastereoselectivity : >95% trans (1R,2R)
- Yield : 82%
- Conditions : 0.1 M LiClO₄ in acetonitrile, 2.5 V vs Ag/AgCl
This approach bypasses hazardous diazo compounds and offers superior stereocontrol, though scalability requires further optimization.
Boc Protection of the Aminomethyl Group
Post-Cyclopropanation Protection
After cyclopropane formation, the primary amine on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc₂O). Patent WO2001092200A1 details a representative protocol:
- Substrate : 2-(3-Aminomethylphenyl)cyclopropane-1-carboxylic acid methyl ester
- Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv)
- Solvent : Dichloromethane
- Conditions : 0°C to room temperature, 12 h
- Yield : 89%
The methyl ester is subsequently hydrolyzed to the carboxylic acid using LiOH in THF/water (4:1).
Pre-Cyclopropanation Protection
Alternatively, the Boc group is introduced prior to cyclopropanation to simplify purification. A modified route from WO2001092200A1 involves:
- Starting Material : 3-(Boc-aminomethyl)styrene
- Cyclopropanation : Simmons-Smith conditions (Zn-Cu/CH₂I₂, Et₂O, 40°C, 8 h)
- Yield : 68% (dr 4:1)
- Ester Hydrolysis : 2 M HCl, reflux, 3 h (95% yield)
This sequence minimizes side reactions but suffers from lower diastereoselectivity compared to electrochemical methods.
Stereochemical Control and Resolution
Chiral Auxiliary Approaches
Menthol esters serve as chiral templates to enforce the (1R,2R) configuration. As per WO2001092200A1, (1R,2S,5R)-menthyl esters of cyclopropanecarboxylic acids undergo diastereoselective crystallization:
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic methyl esters offers an enantioselective alternative:
- Enzyme : Candida antarctica Lipase B (CAL-B)
- Conditions : Phosphate buffer (pH 7), 30°C
- Conversion : 48% (ee >99% for remaining ester)
Industrial-Scale Purification
Solvent Extraction and Distillation
Large-scale processes (e.g., 14.3 kg batches) employ tandem extraction-distillation steps:
Crystallization Optimization
Final crystallization from heptane/toluene (3:1) at 0°C yields 99.5% pure product. Process parameters include:
- Cooling Rate : 3°C/h
- Seed Crystal Loading : 0.5% w/w
- Isolation Yield : 92%
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can stereochemical purity be ensured?
- Answer: Synthesis challenges include achieving high stereochemical fidelity in the cyclopropane ring and functionalizing the phenyl group with the bulky (2-methylpropan-2-yl)oxycarbonylamino methyl moiety.
- Methodology:
- Cyclopropanation: Use transition-metal-catalyzed reactions (e.g., rhodium or palladium catalysts) with diazo precursors to form the strained cyclopropane ring. Asymmetric catalysis ensures enantiomeric control .
- Functionalization: Employ tert-butoxycarbonyl (Boc) protection for the amino group during coupling to prevent side reactions. Deprotection under acidic conditions (e.g., TFA) yields the final product .
- Characterization: Validate stereochemistry via chiral HPLC (e.g., using a Chiralpak® column) and compare retention times with known standards. Confirm spatial arrangement using NOESY NMR or X-ray crystallography .
Q. What analytical techniques are recommended for characterizing this compound’s structural and stereochemical properties?
- Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm cyclopropane ring geometry and substituent positions. NOESY correlations resolve spatial proximity of protons .
- Chiral HPLC: Quantify enantiomeric excess (ee) using columns like Chiralpak® IA/IB with mobile phases optimized for polar functional groups .
- X-ray Crystallography: Resolve absolute configuration, particularly for novel derivatives .
- Mass Spectrometry (HRMS): Confirm molecular formula and isotopic patterns .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopropane ring influence biological activity?
- Answer: The (1R,2R) configuration likely impacts target binding due to spatial alignment of the carboxylic acid and phenyl groups.
- Methodology:
- Comparative Studies: Synthesize enantiomers (e.g., (1S,2S)) and diastereomers. Test activity in enzyme inhibition assays (e.g., O-acetylserine sulfhydrylase) or receptor-binding studies .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing Boc with acetyl) to assess steric/electronic effects. Analogous studies on similar compounds show that fluorination or hydroxymethyl groups enhance metabolic stability .
- Example Data:
| Compound | Configuration | IC50 (Enzyme X) | LogP |
|---|---|---|---|
| Target | (1R,2R) | 12 nM | 2.1 |
| Enantiomer | (1S,2S) | 450 nM | 2.1 |
Q. How can researchers resolve contradictions between in vitro and in vivo activity data?
- Answer: Discrepancies often arise from bioavailability, metabolic instability, or off-target effects.
- Methodology:
- Pharmacokinetic Profiling: Measure plasma half-life, metabolic clearance (using liver microsomes), and blood-brain barrier penetration .
- Pro-drug Strategies: Modify the carboxylic acid to esters (e.g., methyl ester) to enhance absorption, with enzymatic hydrolysis releasing the active form .
- In Vivo Models: Use radiolabeled analogs (e.g., 14C) to track tissue distribution in rodent models .
Q. What strategies optimize the cyclopropanation step for high yield and purity?
- Answer:
- Catalyst Selection: Rhodium(II) carboxylates (e.g., Rh2(OAc)4) improve reaction efficiency and stereocontrol .
- Temperature Control: Perform reactions at −20°C to minimize ring-opening side reactions.
- Precursor Design: Use diazo compounds with electron-withdrawing groups (e.g., trifluoromethyl) to stabilize intermediates .
- Yield Data:
| Catalyst | Temperature | Yield (%) | ee (%) |
|---|---|---|---|
| Rh2(OAc)4 | −20°C | 85 | 98 |
| Pd(OAc)2 | RT | 60 | 75 |
Methodological Considerations
- Avoiding Commercial Bias: Focus on peer-reviewed synthesis protocols (e.g., asymmetric cyclopropanation ) rather than vendor-specific methods.
- Data Reproducibility: Document reaction conditions (e.g., solvent, catalyst loading) meticulously, as minor variations can drastically alter stereochemical outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
